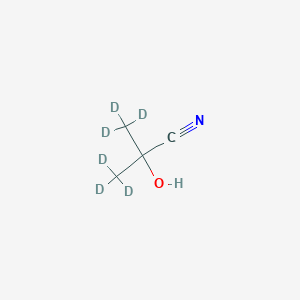

2-Cyano-2-propanol-1,1,1,3,3,3-d6

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Chemical Research

Deuterium isotopic labeling is a technique where hydrogen atoms in a molecule are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. musechem.comwikipedia.org This subtle change in mass, without altering the fundamental chemical properties of the molecule, allows researchers to track the journey of molecules through complex chemical reactions and biological systems. musechem.comwikipedia.org The increased mass of deuterium leads to a lower vibrational frequency in chemical bonds, a phenomenon that can result in a kinetic isotope effect, where deuterated compounds may react at different rates than their non-deuterated counterparts. musechem.com This effect is a powerful tool for elucidating reaction mechanisms and can enhance the metabolic stability of drugs, thereby improving their pharmacokinetic profiles. musechem.comsymeres.com

The applications of deuterium labeling are vast and impactful, spanning various scientific disciplines:

Mechanistic and Kinetic Studies: By observing the position of deuterium atoms in the products of a reaction, chemists can deduce the step-by-step pathway of the reaction, identify intermediates, and understand the stereochemistry involved. symeres.comsynmr.in

Metabolic Studies: In pharmacology and toxicology, deuterated compounds are used to trace the metabolic fate of drugs and other xenobiotics within living organisms, providing crucial information on how these substances are absorbed, distributed, metabolized, and excreted (ADME). musechem.comsynmr.in

Structural Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry utilize deuterated compounds to probe the three-dimensional structures and dynamics of complex molecules, including proteins and nucleic acids. symeres.comsynmr.in

Quantitative Analysis: Stable isotope-labeled compounds, including deuterated ones, serve as ideal internal standards in quantitative mass spectrometry, enabling precise and accurate measurement of analyte concentrations in complex mixtures. symeres.com

Overview of 2-Cyano-2-propanol and its Deuterated Analogues

2-Cyano-2-propanol, also known as acetone (B3395972) cyanohydrin, is a colorless to light yellow liquid. It is an important intermediate in organic synthesis, notably in the production of methyl methacrylate (B99206) and various other industrial chemicals. The synthesis of 2-Cyano-2-propanol typically involves the reaction of acetone with hydrogen cyanide. quora.com

The deuterated analogue, 2-Cyano-2-propanol-1,1,1,3,3,3-d6, is a specialized compound where the six hydrogen atoms on the two methyl groups are replaced with deuterium atoms. nih.gov This specific labeling pattern makes it a valuable tool for a variety of research applications.

Below is a table summarizing the key properties of both the non-deuterated and deuterated forms of 2-Cyano-2-propanol.

| Property | 2-Cyano-2-propanol | This compound |

| Molecular Formula | C₄H₇NO | C₄HD₆NO scbt.com |

| Molar Mass | 85.11 g/mol chemicalbook.com | 91.14 g/mol scbt.compharmaffiliates.com |

| CAS Number | 75-86-5 | 40662-43-9 nih.govchemicalbook.com |

| Appearance | Colorless to light yellow liquid | Not specified, but likely similar |

| Melting Point | -19 °C | Not specified |

| Boiling Point | 82 °C at 23 mmHg | Not specified |

| Density | 0.932 g/mL at 25 °C | Not specified |

Research Trajectories of this compound in Advanced Chemical Investigations

The unique structural characteristics of this compound position it as a critical component in several advanced research areas:

Internal Standards in Mass Spectrometry: One of the primary applications of this deuterated compound is as an internal standard for quantitative analysis using mass spectrometry. scispace.comlumiprobe.com In techniques like liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample. scispace.com Because it is chemically almost identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. scispace.comnih.gov However, its higher mass allows it to be distinguished from the analyte, enabling precise quantification by comparing the signal intensities of the analyte and the internal standard. scispace.com This method helps to correct for variations in sample preparation and instrument response, leading to highly accurate and reliable results. nih.gov

Metabolic Profiling Studies: The metabolism of xenobiotics, including drugs and environmental toxins, is a critical area of study. nih.govfrontiersin.org this compound can be used as a stable isotope tracer to investigate the metabolic pathways of related compounds. researchgate.net By introducing the deuterated compound into in vitro systems, such as human liver microsomes, researchers can track the formation of metabolites using mass spectrometry. nih.gov The distinct mass signature of the deuterium label allows for the unambiguous identification of metabolites derived from the parent compound.

Elucidation of Reaction Mechanisms: The kinetic isotope effect associated with the carbon-deuterium bonds in this compound can be exploited to study the mechanisms of chemical reactions. By comparing the reaction rates and products of the deuterated and non-deuterated compounds, chemists can gain valuable insights into the rate-determining steps and transition states of reactions involving the methyl groups.

The continued use of this compound and other deuterated compounds is set to further advance our understanding of complex chemical and biological processes, leading to innovations in fields ranging from materials science to drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFMGBPGAXYFAR-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C#N)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440604 | |

| Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40662-43-9 | |

| Record name | 2-Cyano-2-propanol-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 2 Propanol 1,1,1,3,3,3 D6

Established Synthetic Routes for 2-Cyano-2-propanol-1,1,1,3,3,3-d6rsc.orgnih.gov

The synthesis of 2-Cyano-2-propanol-1,1,1,3,3,3-d6 can be approached through two primary strategies: the direct replacement of hydrogen with deuterium (B1214612) on the non-labeled compound, or the construction of the molecule from already deuterated starting materials. Each route presents distinct advantages and challenges concerning yield, purity, and scalability.

Direct Deuteration Approaches

Direct deuteration involves the exchange of hydrogen atoms for deuterium atoms on the pre-formed 2-Cyano-2-propanol molecule. This is typically achieved through hydrogen-deuterium (H/D) exchange reactions. Catalytic systems are often employed to facilitate this exchange, using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. rsc.org

Recent advancements have highlighted the use of transition metal catalysts for such transformations. Homogeneous pincer complexes of earth-abundant metals like manganese and iron have been shown to effectively catalyze the regioselective deuteration of alcohols. rsc.org Similarly, iridium and ruthenium-based catalysts are effective for the α-selective H/D exchange of alcohols with D₂O. researchgate.netrsc.org A patented method describes the conversion of non-deuterated compounds containing a cyano group into their corresponding deuterated analogs in the presence of heavy water or a deuterated alcohol, suggesting the feasibility of this approach for the target molecule. google.com

The primary challenge in direct deuteration is achieving complete and selective exchange at the desired positions without side reactions or exchange at unintended sites.

Multi-step Synthesis from Deuterated Precursors

The most common and reliable method for synthesizing this compound is a multi-step approach starting from a deuterated precursor. rsc.org This strategy offers greater control over the final isotopic distribution. The standard synthesis of the non-deuterated analog, 2-Cyano-2-propanol, involves the nucleophilic addition of cyanide to acetone (B3395972).

For the deuterated version, the synthesis is analogous, utilizing acetone-d6 (B32918) as the key starting material. Acetone-d6 is commercially available or can be prepared by the base-catalyzed H/D exchange of acetone with D₂O. uva.es The reaction of acetone-d6 with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), yields the target cyanohydrin, this compound. quora.com This bottom-up approach ensures that the deuterium labels are precisely located on the two methyl groups, leading to high isotopic enrichment.

Table 1: Comparison of Synthetic Routes

| Feature | Direct Deuteration | Multi-step Synthesis from Deuterated Precursors |

|---|---|---|

| Starting Material | 2-Cyano-2-propanol | Acetone-d6, Cyanide Source (e.g., NaCN) |

| Deuterium Source | D₂O, Deuterated Alcohols google.com | Pre-labeled precursor (Acetone-d6) |

| Key Advantage | Potentially fewer steps | High control over label position and isotopic purity |

| Key Challenge | Achieving complete and selective deuteration | Availability and cost of deuterated precursors |

| Typical Catalysts | Transition metals (Ru, Ir, Fe, Mn) rsc.orgrsc.org | Base or acid for cyanohydrin formation |

Considerations for In Situ Reagent Generation in Synthesis

The efficiency and safety of the synthesis can often be improved by the in situ generation of hazardous or unstable reagents.

In the context of the multi-step synthesis, hydrocyanic acid (HCN) is a highly toxic and volatile reagent. Instead of handling it directly, it can be generated in situ by the controlled addition of a strong acid to a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) within the reaction mixture containing acetone-d6. This method minimizes the risks associated with storing and handling liquid HCN.

For direct deuteration methods, the in situ generation of deuterium gas (D₂) is a notable advancement. nih.gov D₂ gas can be expensive and is typically supplied in high-pressure cylinders. An alternative, safer, and more cost-effective approach involves the reaction of D₂O with a reducing agent, such as aluminum powder, in the presence of a palladium catalyst. nih.gov The D₂ gas generated in situ can then be used in catalytic H/D exchange reactions, providing a practical and environmentally benign deuteration procedure. nih.gov

Advancements in Stereoselective Deuteration and Isotopic Purity Enhancement

While this compound is an achiral molecule, the field of stereoselective deuteration is a significant area of synthetic advancement. The development of catalysts that can introduce deuterium with high stereocontrol is crucial for synthesizing complex, chiral deuterated molecules. nih.gov These methods often allow for the creation of specific stereoisomers, which is vital in pharmaceutical research and mechanistic studies.

Of paramount importance in the synthesis of any isotopically labeled compound is the final isotopic purity. rsc.org This refers to the percentage of molecules that contain the desired number of deuterium atoms. High-resolution mass spectrometry (ESI-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used to determine isotopic enrichment and purity. rsc.orgnih.gov

ESI-HRMS can distinguish between the different isotopologs (e.g., d6, d5, d4) based on their precise mass-to-charge ratios, allowing for a quantitative assessment of the isotopic distribution. nih.gov NMR spectroscopy confirms the position of the deuterium labels and can also provide information on the relative isotopic purity. rsc.orgrsc.org Enhancing isotopic purity involves optimizing the reaction conditions, such as reaction time, temperature, and the molar excess of the deuterium source, to drive the deuteration to completion and minimize the presence of partially labeled species. uva.es

Table 2: Example Isotopic Purity Analysis Data by HRMS

| Isotopolog | Description | Theoretical Mass (Da) | Observed Relative Abundance (%) |

|---|---|---|---|

| d6 | Fully deuterated species | 91.0904 | 99.6 |

| d5 | Partially deuterated impurity | 90.0841 | 0.3 |

| d4 | Partially deuterated impurity | 89.0778 | 0.1 |

| d0 | Non-deuterated species | 85.0633 | <0.01 |

Note: This table presents hypothetical data for illustrative purposes, based on typical outcomes for high-purity deuterated standards.

Advanced Spectroscopic Characterization of 2 Cyano 2 Propanol 1,1,1,3,3,3 D6

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2-Cyano-2-propanol-1,1,1,3,3,3-d6, NMR techniques are crucial not only for confirming the carbon skeleton but also for verifying the location and extent of deuteration.

Proton (¹H) NMR Spectroscopic Analysis with Deuterated Solvents

In the ¹H NMR spectrum of this compound, the most notable feature is the absence of signals corresponding to the methyl protons, which are expected in its non-deuterated counterpart, 2-cyano-2-propanol. This absence serves as direct evidence of the successful deuteration of the two methyl groups. The only observable proton signal would be that of the hydroxyl (-OH) group.

The chemical shift of the hydroxyl proton is known to be variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. ucl.ac.uk In a deuterated solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), this signal would appear as a singlet. The exact chemical shift can be influenced by the choice of solvent. thieme-connect.de For instance, in DMSO-d₆, hydroxyl protons of alcohols typically appear in a specific region of the spectrum. thieme-connect.de The addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample would lead to the disappearance of the -OH signal due to rapid proton-deuterium exchange, a classic method for identifying exchangeable protons. thieme-connect.de

Table 1: Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.0-5.0 | s (broad) | 1H | -OH |

Note: The chemical shift of the -OH proton is illustrative and can vary based on experimental conditions. The signals for the -CD₃ groups are absent in the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, three distinct carbon signals are expected.

The carbon atom of the nitrile group (-CN) is expected to appear in the downfield region of the spectrum, typically between 110 and 125 ppm. researchgate.net The quaternary carbon atom bonded to the hydroxyl and cyano groups would also have a characteristic chemical shift. The two deuterated methyl (-CD₃) carbons are chemically equivalent and would therefore produce a single signal. A key feature of the signal for the deuterated carbons is the splitting pattern due to coupling with deuterium (which has a spin I=1), resulting in a multiplet (a triplet of triplets, often appearing as a septet or a more complex pattern) and a lower intensity compared to a protonated carbon. docbrown.info

Table 2: Estimated ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (in ¹³C{¹H} NMR) | Assignment |

| ~120 | s | -CN |

| ~65 | s | C-OH |

| ~25 | m | -CD₃ |

Note: The chemical shifts are estimated based on data for analogous compounds like 2-propanol and acetone (B3395972) cyanohydrin. docbrown.info The multiplicity of the -CD₃ carbon is due to C-D coupling.

Advanced NMR Techniques (HMQC, gHMBC, ROESY) for Connectivity and Conformation

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of directly bonded carbon and proton atoms. In the case of this compound, an HMQC or HSQC spectrum would show a correlation between the hydroxyl proton and the quaternary carbon to which it is attached, provided the coupling is observable. Crucially, there would be no correlations for the deuterated methyl groups, further confirming the isotopic labeling. omicsonline.org

Gradient Heteronuclear Multiple Bond Correlation (gHMBC): This technique reveals correlations between carbons and protons that are separated by two or three bonds. A gHMBC spectrum would be instrumental in confirming the connectivity of the molecule. For instance, a correlation would be expected between the hydroxyl proton and the nitrile carbon, as they are three bonds apart. Additionally, correlations between the hydroxyl proton and the deuterated methyl carbons would be anticipated. omicsonline.org

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This 2D NMR experiment is used to determine spatial proximities between atoms, which is particularly useful for conformational analysis. huji.ac.il A ROESY spectrum could potentially show a cross-peak between the hydroxyl proton and any residual protons in the solvent or impurities, providing information about the molecule's solution-state conformation and interactions. For a small molecule like this, ROESY is often preferred over NOESY (Nuclear Overhauser Effect Spectroscopy) because the NOE enhancement for small molecules can be close to zero. huji.ac.il

Mass Spectrometry (MS) Applications in Deuterated Compound Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. chimia.ch

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for the analysis of isotopically labeled compounds. It allows for the accurate determination of the monoisotopic mass of the molecule, which can be used to confirm its elemental composition. For this compound, the theoretical exact mass is 91.090424322 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the correct molecular formula and the incorporation of six deuterium atoms.

Furthermore, HRMS can be used to assess the isotopic purity of the sample by analyzing the relative intensities of the isotopic peaks. The presence of ions with masses corresponding to partially deuterated species (d1 to d5) or the non-deuterated compound would indicate isotopic impurity.

Table 3: HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z |

| [M+H]⁺ | 92.09770 | (Experimental Value) |

| [M+Na]⁺ | 114.07964 | (Experimental Value) |

Note: The observed m/z values would be determined experimentally. The high resolution of the instrument allows for the differentiation of ions with very similar nominal masses.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation. The presence of deuterium atoms would lead to characteristic mass shifts in the fragment ions compared to the non-deuterated analog.

A plausible fragmentation pathway would involve the loss of a neutral molecule, such as water (H₂O) or hydrogen cyanide (HCN). The loss of a deuterated methyl radical (•CD₃) is also a likely fragmentation event. By analyzing the m/z values of the product ions, the fragmentation pathways can be elucidated, providing further confirmation of the compound's structure. For instance, a predicted fragmentation of the non-deuterated acetone cyanohydrin shows key fragments that can be compared to the deuterated analog. hmdb.ca

Table 4: Plausible MS/MS Fragmentation of [C₄H D₆NO+H]⁺ (m/z 92.1)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 92.1 | 74.1 | H₂O (18.0) | [C₄HD₆N]⁺ |

| 92.1 | 65.1 | HCN (27.0) | [C₃H₂D₆O]⁺ |

| 92.1 | 46.1 | CD₃CN (44.0) | [C₂H₂D₃O]⁺ |

Note: This table presents plausible fragmentation pathways. The actual observed fragments and their relative intensities would depend on the specific MS/MS experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformation Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a crucial method for identifying functional groups and understanding the conformational landscape of molecules. For this compound, the substitution of hydrogen with heavier deuterium atoms in the methyl groups leads to predictable yet informative shifts in the vibrational frequencies compared to its non-deuterated counterpart, acetone cyanohydrin.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band corresponding to the O-H stretching vibration, typically in the region of 3600-3200 cm⁻¹. The presence of the nitrile (C≡N) group will give rise to a sharp, medium-intensity absorption band in the 2260-2240 cm⁻¹ range. The most significant deviations from the spectrum of acetone cyanohydrin will be in the regions associated with the methyl groups. The C-D stretching vibrations are anticipated to appear around 2250-2100 cm⁻¹, a significant shift from the ~2950 cm⁻¹ region for C-H stretches. Similarly, the C-D bending vibrations will be shifted to lower wavenumbers compared to the C-H bending modes.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric C-D stretching vibrations of the -CD₃ groups are also expected to be prominent. Due to the high symmetry of the molecule, certain vibrational modes may be more active in Raman than in IR, and vice-versa, providing a more complete picture of the molecular vibrations.

To illustrate the expected vibrational modes, the following table presents a comparison of key functional group frequencies for acetone cyanohydrin and the anticipated ranges for this compound.

| Functional Group | Acetone Cyanohydrin (C₄H₇NO) Vibrational Frequency (cm⁻¹) | Expected this compound (C₄HD₆NO) Vibrational Frequency (cm⁻¹) |

| O-H Stretch | ~3400 (broad) | ~3400 (broad) |

| C-H Stretch (methyl) | ~2950 | - |

| C-D Stretch (methyl) | - | ~2250-2100 |

| C≡N Stretch | ~2250 | ~2250 |

| C-O Stretch | ~1170 | ~1170 |

| C-C Stretch | ~940, 880 | ~940, 880 |

Note: The data for acetone cyanohydrin is based on typical values and publicly available spectra. nih.govchemicalbook.com The values for the deuterated compound are estimations based on isotopic effects.

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence) for Electronic Structure

Electronic spectroscopy, including UV/Vis absorption and fluorescence, provides insights into the electronic transitions and energy levels within a molecule.

UV/Vis Absorption Spectroscopy:

The UV/Vis spectrum of acetone cyanohydrin exhibits a weak absorption maximum around 263 nm in ethanol. nih.gov This absorption is attributed to the n → π* transition of the nitrile group's non-bonding electrons to the antibonding π* orbital. For this compound, the position of this absorption maximum is not expected to shift significantly. Deuteration of the methyl groups, which are not directly part of the chromophore (the C≡N group), generally has a negligible effect on the electronic transition energies. Therefore, the UV/Vis spectrum of the deuterated compound is predicted to be very similar to that of the non-deuterated analog.

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Transition |

| Acetone Cyanohydrin | Ethanol | 263 | low | n → π |

| This compound | Ethanol | ~263 (predicted) | low (predicted) | n → π |

Note: Data for acetone cyanohydrin is from reference nih.gov. Data for the deuterated compound is a prediction based on established principles of electronic spectroscopy.

Fluorescence Spectroscopy:

Simple aliphatic nitriles like acetone cyanohydrin are generally not considered to be fluorescent. The energy absorbed during the n → π* transition is typically dissipated through non-radiative pathways, such as vibrational relaxation or intersystem crossing, rather than being re-emitted as light.

While specific fluorescence studies on this compound are not documented in the literature, it is highly probable that this compound, much like its non-deuterated counterpart, will exhibit little to no fluorescence. The deuteration of the methyl groups is unlikely to alter the fundamental electronic structure in a way that would favor radiative decay. Therefore, significant fluorescence emission from this compound is not anticipated.

Computational and Theoretical Studies on 2 Cyano 2 Propanol 1,1,1,3,3,3 D6

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 2-Cyano-2-propanol-1,1,1,3,3,3-d6. These computational methods provide insights into the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure), which in turn dictate its chemical behavior. researchgate.netunipd.it

Density Functional Theory (DFT) Approaches for Geometric Optimization

Density Functional Theory (DFT) has become a widely used tool for predicting the geometries of molecules. core.ac.ukchemrxiv.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. core.ac.uk By finding the electron density that minimizes the energy, the equilibrium geometry of the molecule can be calculated. core.ac.uk

For a molecule like this compound, a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or aug-cc-pVTZ) would be employed to perform a geometric optimization. bhu.ac.inresearchgate.netfinechem-mirea.ru This process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to find the lowest energy conformation. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For instance, calculations on similar nitriles have been performed to determine these parameters. finechem-mirea.ru The deuteration at the methyl groups in this compound would be explicitly included in the input for the calculation.

Table 1: Representative Theoretical Bond Lengths and Angles for Cyano-containing Compounds

| Parameter | Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C≡N Bond Length | 1.152 | B3LYP/aug-cc-pVTZ finechem-mirea.ru |

| C-C Bond Length | 1.406 - 1.445 | B3LYP/aug-cc-pVTZ finechem-mirea.ru |

Note: The data in this table is derived from calculations on related cyano-compounds and serves as an illustrative example of the type of data obtained from DFT calculations.

Ab Initio Methods for Electronic Configuration and Reactivity Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgchemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, provide a hierarchical approach to approximating the solution to the Schrödinger equation. chemeurope.comuoc.gr

For this compound, ab initio calculations can be used to obtain a detailed picture of its electronic configuration. dtic.mil This includes determining the energies and shapes of the molecular orbitals. The electronic configuration is crucial for predicting the molecule's reactivity. For example, the distribution of electron density can indicate which parts of the molecule are susceptible to attack by electrophiles or nucleophiles. dtic.mil While computationally more demanding than DFT, ab initio methods, particularly at higher levels of theory, can offer benchmark-quality results for electronic properties. uoc.gr

Analysis of Bond Dissociation Energies (BDE) and Energetic Profiles

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. wikipedia.org It represents the enthalpy change required to break a specific bond homolytically, forming two radical species. wikipedia.org Computational methods can be used to calculate BDEs, providing insights into the stability of molecules and the feasibility of chemical reactions. libretexts.org The BDE is calculated as the difference in the enthalpies of formation of the products (radicals) and the reactant molecule. libretexts.org

For this compound, the BDEs of interest would include the C-C, C-O, O-H, and C-D bonds. For example, the C-CN bond strength is a key parameter. Theoretical calculations can predict these values, which are often reported at 298 K. wikipedia.orgucsb.edu Trends in BDEs can be analyzed; for instance, C-H bond strengths are known to vary with hybridization. libretexts.org While experimental determination of BDEs can be challenging, computational analysis provides a valuable alternative. wikipedia.org

Table 2: Illustrative Calculated Bond Dissociation Energies (BDEs)

| Bond | BDE (kcal/mol) | Computational Method |

|---|---|---|

| CH₃-H | 105 | Various wikipedia.org |

| C₂H₅-H | 101.1 | Various wikipedia.org |

| (CH₃)₃C-H | 96.5 | Various libretexts.org |

| Ph-H | 112.9 | Various wikipedia.org |

Note: This table presents example BDE values for common organic bonds to illustrate the concept. Specific calculations for this compound would be required for precise values.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) are crucial concepts in understanding a molecule's reactivity. researchgate.net The MEP is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). bhu.ac.in This map helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. nih.gov

For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and a positive potential around the hydroxyl hydrogen. The HOMO would likely be localized on the oxygen and/or the cyano group, while the LUMO might be associated with the C≡N triple bond's antibonding orbital.

Table 3: Key Concepts in MEP and HOMO-LUMO Analysis

| Concept | Description | Relevance to Reactivity |

|---|---|---|

| MEP | A map of the electrostatic potential on the electron density surface. bhu.ac.in | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net |

| HOMO | The highest energy molecular orbital containing electrons. youtube.com | Associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | The lowest energy molecular orbital without electrons. youtube.com | Associated with the molecule's ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | Indicates chemical reactivity and stability; a larger gap implies greater stability. nih.gov |

Conformational Analysis and Intermolecular Interactions

Molecules with rotatable bonds, like this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformations and the energy barriers between them. This is typically done by systematically rotating the single bonds and calculating the energy at each step.

Intermolecular interactions are the forces between molecules, which determine the physical properties of a substance in its condensed phases. For this compound, the polar cyano and hydroxyl groups are expected to play a significant role in its intermolecular interactions. The cyano group can participate in dipole-dipole interactions and can act as a hydrogen bond acceptor. mdpi.comnih.gov The hydroxyl group is a classic hydrogen bond donor and acceptor. The presence of these functional groups suggests that hydrogen bonding will be a dominant intermolecular force, influencing properties like boiling point and solubility. Computational studies can model these interactions, for instance, by calculating the interaction energy between two or more molecules. nih.gov

Simulations of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can simulate various types of spectra, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. For this compound, key spectroscopic techniques would include infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations can predict the vibrational frequencies and their corresponding intensities in an IR spectrum. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion (e.g., C-O stretch, O-H bend).

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated chemical shifts for the different carbon and deuterium (B1214612) nuclei in this compound can be compared to experimental NMR data to confirm the molecular structure. Discrepancies between calculated and experimental spectra can point to environmental effects (like solvent interactions) not accounted for in the gas-phase calculations or highlight areas where the theoretical model could be improved.

Chemical Reactivity and Mechanistic Investigations Involving 2 Cyano 2 Propanol 1,1,1,3,3,3 D6

Role of Deuterium (B1214612) in Kinetic Isotope Effect (KIE) Studies

A kinetic isotope effect (KIE) is the alteration in the rate of a chemical reaction upon replacing an atom in the reactants with one of its isotopes. wikipedia.org This phenomenon is a quantum effect stemming from the fact that heavier isotopes lead to lower vibrational frequencies for chemical bonds. wikipedia.org The difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is a primary origin of the KIE. The C-D bond is stronger and has a lower zero-point energy, meaning it requires more energy to be broken. libretexts.orgepfl.ch Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. libretexts.org The study of KIEs, often expressed as the ratio of rate constants (kH/kD), is a critical tool for elucidating reaction mechanisms. wikipedia.orgresearchgate.net

Furthermore, KIEs offer insights into the structure of the transition state, the high-energy arrangement of atoms that exists between reactants and products. epfl.ch The magnitude of the primary KIE is influenced by the geometry of the transition state. For instance, a linear transfer of a proton in a transition state generally results in a larger KIE compared to a non-linear transfer. princeton.edu The difference in zero-point energy between the ground state and the transition state ultimately determines the size of the KIE. princeton.edu By analyzing these effects, chemists can deduce whether the transition state is "early" (resembling reactants), "late" (resembling products), or symmetrical.

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being altered in the rate-determining step.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org For deuterium substitution, normal primary KIEs (kH/kD) are typically in the range of 1 to 8. libretexts.org A large value in this range provides strong evidence that C-H bond cleavage is central to the slowest step of the mechanism. princeton.edunih.gov

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted bond is not directly broken or formed in the RDS. wikipedia.org These effects are generally smaller than PKIEs but are still highly informative. wikipedia.org They arise from changes in the vibrational environment of the C-H/C-D bond between the reactant and the transition state, often due to a change in hybridization. wikipedia.org For example, a change from sp3 to sp2 hybridization at the carbon bearing the isotope typically results in a normal SKIE (kH/kD ≈ 1.1–1.2), while a change from sp2 to sp3 leads to an inverse SKIE (kH/kD ≈ 0.8–0.9). wikipedia.org

The following table summarizes the types and typical magnitudes of deuterium kinetic isotope effects.

| Effect Type | Isotope Location | Bond Broken in RDS? | Typical kH/kD Value | Mechanistic Implication |

| Primary (PKIE) | At the reaction center | Yes | > 2 | C-H bond cleavage occurs in the rate-determining step. epfl.chprinceton.edu |

| Secondary (α-SKIE) | Adjacent to the reaction center (α-carbon) | No | ~1.1 - 1.2 (Normal) | Change in hybridization from sp3 to sp2 at the α-carbon in the transition state. wikipedia.org |

| Secondary (α-SKIE) | Adjacent to the reaction center (α-carbon) | No | ~0.8 - 0.9 (Inverse) | Change in hybridization from sp2 to sp3 at the α-carbon in the transition state. wikipedia.org |

| Secondary (β-SKIE) | Two bonds from the reaction center (β-carbon) | No | ~1.15 - 1.3 (Normal) | Often attributed to hyperconjugation stabilizing a developing positive charge in the transition state. libretexts.org |

Radical Chemistry and Reaction Pathways

2-Cyano-2-propanol-d6 serves as a precursor or model for studying the behavior of deuterated alkyl radicals. The non-deuterated counterparts, the 2-cyano-2-propyl and 2-cyano-2-propoxy radicals, are key intermediates in various chemical processes, including polymer synthesis and oxidative stress phenomena.

The 2-cyano-2-propyl radical is commonly generated through the thermal decomposition of 2,2'-azobisisobutyronitrile (AIBN). utexas.eduresearchgate.net This process involves the cleavage of two C-N bonds to release a stable dinitrogen molecule and a pair of 2-cyano-2-propyl radicals. utexas.edu These radicals can then initiate further reactions.

The 2-cyano-2-propoxy radical can be formed under conditions of oxidative stress, particularly during tests that use AIBN as a radical initiator in aqueous acetonitrile. researchgate.net It has been shown to arise from the disproportionation of tertiary peroxy radicals derived from AIBN, rather than from the intended peroxy radicals themselves. researchgate.net The presence of these highly reactive alkoxy radicals can lead to unintended degradation pathways in the substances being tested. researchgate.net

Radicals, including the 2-cyano-2-propyl radical, readily participate in addition reactions with unsaturated compounds like alkenes and alkynes. nih.gov This reaction involves two main steps: the initial addition of the radical to the carbon-carbon double or triple bond to form a new carbon-centered radical, followed by a subsequent reaction that quenches this new radical. nih.gov

Studies on the non-deuterated 2-cyano-2-propyl radical have determined absolute rate constants for its addition to a variety of substituted alkenes. The reactivity is significantly influenced by the substituents on the alkene. The data below illustrates the range of these reaction rates. The reactivity of the deuterated radical would be expected to follow similar trends.

| Alkene (CH2=CXY) | Substituent X | Substituent Y | Rate Constant (k) at 315 K (M⁻¹s⁻¹) |

| 1-Hexene | H | n-Bu | 30 |

| 1-Octene | H | n-Hex | 34 |

| Methyl acrylate | H | COOMe | 830 |

| Acrylonitrile | H | CN | 1,410 |

| Styrene | H | Ph | 2,130 |

| α-Methylstyrene | Me | Ph | 4,280 |

| 1,1-Diphenylethylene | Ph | Ph | 7,010 |

| Data sourced from a study on the addition of 2-cyano-2-propyl radical to alkenes. capes.gov.br |

Oxidative stress describes an imbalance where the production of reactive oxygen species (ROS) and other radical prooxidants overwhelms the antioxidant defense systems of an organism. nih.govfrontiersin.org This can lead to damage to essential macromolecules like lipids, proteins, and DNA. frontiersin.org

In laboratory settings designed to mimic autoxidation, AIBN is often used to generate peroxy radicals. researchgate.net However, research has provided direct evidence for the activity of the 2-cyano-2-propoxy radical in these systems. researchgate.net This alkoxy radical is a product of the disproportionation of the initially formed 2-cyano-2-propylperoxy radicals. This side reaction is significant because the 2-cyano-2-propoxy radical is a highly reactive species that can cause degradation pathways different from those initiated by the intended peroxy radicals. researchgate.net This highlights the complexity of radical chemistry in oxidative stress models, where multiple radical species can be generated and participate in competing reaction pathways. researchgate.net

Nucleophilic and Electrophilic Reactions of 2-Cyano-2-propanol-1,1,1,3,3,3-d6

This compound, a deuterated analog of acetone (B3395972) cyanohydrin, possesses two primary reactive centers: the hydroxyl (-OH) group and the nitrile (-C≡N) group. The presence of six deuterium atoms on the methyl groups primarily influences the kinetics of its reactions (a kinetic isotope effect) rather than altering the fundamental reaction pathways compared to its non-deuterated counterpart.

Nucleophilic Character: The oxygen atom of the hydroxyl group has lone pairs of electrons, allowing it to function as a nucleophile. This nucleophilicity is significantly enhanced upon deprotonation by a base to form the corresponding alkoxide. This alkoxide can then participate in various nucleophilic substitution reactions, such as Williamson ether synthesis, or react with a range of electrophilic partners. However, the steric bulk of the two adjacent deuterated methyl groups (-CD₃) can hinder the approach of electrophiles.

Electrophilic Character and Nitrile Group Reactions: The nitrile group is a key functional group that can undergo nucleophilic attack at the carbon atom. This reaction is a fundamental process in organic chemistry. wikipedia.org For instance, under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. It can also serve as a precursor for the synthesis of other important organic molecules. For example, its non-deuterated analog, acetone cyanohydrin, is a crucial intermediate in the industrial production of methyl methacrylate (B99206). wikipedia.org

Furthermore, this compound can act as a source of the cyanide anion for transfer to other molecules, a process known as transhydrocyanation, which is typically initiated by a base. wikipedia.org The reaction to form the cyanohydrin itself is reversible, involving the nucleophilic addition of a cyanide anion to the carbonyl group of acetone-d6 (B32918). wikipedia.org

Table 1: Representative Reactions of the Cyanohydrin Functional Group This table is based on the general reactivity of cyanohydrins and is applicable to the deuterated compound.

| Reactant Category | Reagent Example | Product Functional Group | Reaction Type |

| Acid/Water | H₃O⁺ | Carboxylic Acid | Hydrolysis |

| Base/Water | OH⁻, H₂O | Carboxylate | Hydrolysis |

| Reducing Agent | LiAlH₄ | Primary Amine | Reduction |

| Grignard Reagent | RMgX | Ketone (after hydrolysis) | Nucleophilic Addition |

Solvent Effects on Reactivity and Reaction Mechanisms

The solvent environment is a critical factor that dictates the rate and mechanism of reactions involving this compound and its derivatives. Solvent properties such as polarity, nucleophilicity, and ionizing power can stabilize or destabilize reactants, transition states, and intermediates, thereby influencing the reaction outcome.

In reactions where the alkoxide form of the molecule acts as a nucleophile, polar aprotic solvents like DMSO or DMF are generally preferred as they solvate the cation without strongly solvating and deactivating the nucleophilic anion. Conversely, polar protic solvents can decrease nucleophilicity through hydrogen bonding.

The influence of the solvent is particularly evident in solvolysis reactions. While direct solvolysis data for this compound is not extensively published, the behavior of similar structures, such as 2-cyano-2-propyl derivatives, provides significant insight. The solvolysis of such tertiary substrates is often analyzed using the extended Grunwald-Winstein equation. beilstein-journals.orgnih.gov

Log(k/k₀) = lN + mY

This linear free-energy relationship correlates the specific rate of solvolysis (k) in a given solvent with the solvent's nucleophilicity (N) and ionizing power (Y). The parameters l and m represent the sensitivity of the substrate to changes in these solvent properties.

A large m value suggests a mechanism with significant positive charge development in the transition state, characteristic of an Sₙ1-like pathway.

A large l value indicates high sensitivity to the solvent's nucleophilicity, pointing towards an Sₙ2-like mechanism with nucleophilic assistance from the solvent. researchgate.net

Studies on related compounds show that the correlation of solvolysis rates often requires this two-term equation, indicating that both solvent ionizing power and nucleophilicity are important. beilstein-journals.orgresearchgate.net For example, in the solvolysis of various chloroformate esters, the l and m parameters have been used to determine that the reaction proceeds via an addition-elimination pathway where the addition step is rate-determining. nih.gov The choice of solvent, from highly ionizing and weakly nucleophilic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) to more nucleophilic solvents like aqueous ethanol, can dramatically alter reaction rates and provide mechanistic clarity. beilstein-journals.org

Table 2: Selected Solvent Parameters for Grunwald-Winstein Analysis This table presents parameters for common solvents used in solvolysis studies to illustrate their different properties.

| Solvent | YCl (Ionizing Power) | NT (Nucleophilicity) |

| 100% Ethanol | -2.52 | 0.37 |

| 80% Ethanol | 0.00 | 0.00 |

| 50% Ethanol | 1.99 | -0.20 |

| 100% Methanol | -1.17 | 0.17 |

| 90% Acetone | -0.79 | -0.37 |

| 97% TFEw | 2.83 | -3.30 |

Data sourced from studies utilizing the Grunwald-Winstein equation. beilstein-journals.org

Applications of 2 Cyano 2 Propanol 1,1,1,3,3,3 D6 in Contemporary Research

Applications in Organic Synthesis as a Deuterated Building Block

There is a lack of specific published research demonstrating the use of 2-Cyano-2-propanol-1,1,1,3,3,3-d6 as a starting material or intermediate in the synthesis of more complex deuterated compounds. Such studies would typically detail reaction schemes, yields, and the isotopic purity of the final products. Without this data, a comprehensive analysis of its utility in this area is not possible.

Similarly, the scientific literature does not currently contain reports on novel synthetic methodologies that specifically utilize this compound. Research in this area would focus on new reactions or catalytic systems where the presence of deuterium (B1214612) on the cyanohydrin scaffold plays a key role in the reaction outcome or provides mechanistic insights.

Utilization in Mechanistic Toxicology Studies (Methodological Advantages)

The study of the toxic effects of chemical compounds at a molecular level often employs isotopically labeled tracers to follow the metabolic fate of a substance. The non-radioactive nature of deuterium makes it an attractive alternative to radioactive isotopes.

While the principle of using deuterated compounds as non-radioactive tracers is well-established, there are no specific studies found that describe the development or application of this compound for this purpose in mechanistic toxicology. Research in this area would involve administering the deuterated compound to biological systems and tracking its biotransformation and distribution.

A key advantage of stable isotope tracers is their minimal perturbation of the biological system under investigation. The chemical and physical properties of a deuterated compound are very similar to its non-deuterated counterpart, ensuring that its metabolic behavior is representative. However, without specific toxicological studies using this compound, any discussion of its advantages in providing accurate data remains theoretical.

Development of Stable Isotope-Labeled Internal Standards (SILS) for Quantitative Analysis

One of the most common applications for deuterated compounds is as stable isotope-labeled internal standards (SILS) in quantitative analysis, particularly in conjunction with mass spectrometry. SILS are considered the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

While this compound is commercially available for this purpose, specific published methods detailing its use as an internal standard for the quantification of a particular analyte are not found. Such reports would typically include validation data demonstrating the linearity, accuracy, and precision of the analytical method.

Mass Spectrometry-Based Quantitation in Complex Matrices

In the field of quantitative mass spectrometry (MS), stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for achieving the highest accuracy and precision. The ideal SIL-IS has chemical and physical properties nearly identical to the analyte of interest, but with a distinct mass, allowing it to be differentiated by the mass spectrometer.

This compound is theoretically an ideal internal standard for the quantification of its non-deuterated analog, acetone (B3395972) cyanohydrin, in complex biological or environmental samples. Acetone cyanohydrin itself is a significant industrial chemical and a toxic substance that can be formed in biological systems. nih.gov The use of the d6-labeled version would allow for precise measurement by correcting for variations in sample preparation, extraction efficiency, and matrix effects during analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Despite its clear potential, a thorough review of scientific literature did not yield specific studies that have published methods or validation data for the use of this compound as an internal standard for acetone cyanohydrin quantitation. While the principles of using deuterated standards are well-established, the specific application of this compound remains to be documented in peer-reviewed research. nih.govnih.gov

Table 1: Theoretical Application Data for Mass Spectrometry-Based Quantitation (Note: The following data is illustrative of a potential application and is not derived from published research.)

| Parameter | Theoretical Value/Finding |

| Analyte | Acetone Cyanohydrin |

| Internal Standard | This compound |

| Technique | GC-MS or LC-MS/MS |

| Complex Matrix | Human Plasma, Industrial Effluent |

| Purpose | Therapeutic drug monitoring, toxicology assessment, environmental monitoring |

| Expected Outcome | Linear calibration curve over a defined concentration range, high accuracy and precision due to correction for matrix effects and sample loss. |

NMR-Based Quantitative Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that allows for the determination of the concentration of substances in a sample. The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. For proton (¹H) NMR, deuterated compounds can serve as useful references or components in the sample matrix.

The use of this compound in qNMR is not documented in the scientific literature. Theoretically, its primary utility in ¹H NMR would be as a "silent" compound. Since it lacks protons, it would not produce a signal in the ¹H NMR spectrum, making it a potential non-interfering component in a sample mixture where precise volume or concentration of other components is being determined relative to a different internal standard.

However, for it to be a true quantitative standard, it would likely be used in ¹³C NMR, where its carbon signals could be used for quantification. Another possibility is its use in specialized NMR experiments where the absence of proton signals is advantageous. Without published research, its role in NMR-based quantitative analysis remains theoretical.

Applications in Environmental Fate and Transport Studies

Isotopically labeled compounds are invaluable tools for tracing the environmental fate and transport of pollutants. By introducing a labeled compound into a system, researchers can follow its movement, degradation, and transformation pathways.

Acetone cyanohydrin is known to be toxic and can be released into the environment. nih.govhnsconvention.org Studying its behavior in soil and water is crucial for environmental risk assessment. The use of this compound as a tracer would allow for unambiguous detection against background levels of the non-deuterated compound. This would enable detailed studies on its adsorption to soil particles, leaching into groundwater, and biodegradation rates.

A comprehensive search of environmental science literature did not reveal any studies that have utilized this compound for such purposes. The potential for its application in this field is significant, but currently unrealized in published research.

Contributions to Materials Science and Polymer Chemistry

The non-deuterated analog of this compound, acetone cyanohydrin, is a key precursor in the production of methyl methacrylate (B99206), which is the monomer for polymethyl methacrylate (PMMA), a widely used transparent plastic. nih.gov In polymer science, deuterated compounds are often used to study the structure and dynamics of polymers using techniques like neutron scattering. ornl.goveuropa.eu

Theoretically, this compound could be used to synthesize deuterated versions of PMMA or other polymers. This would allow for detailed investigations into polymer chain conformation, diffusion, and phase separation in polymer blends. Furthermore, compounds with the "2-cyano-2-propyl" moiety can act as radical initiators in polymerization. wikipedia.orgsigmaaldrich.com Thus, the deuterated version could potentially be used as a deuterated radical initiator to study the initial steps of polymerization reactions.

Despite these potential applications, no specific research was found that documents the use of this compound in materials science or polymer chemistry.

Table 2: Potential, Undocumented Applications in Materials Science (Note: The following data is illustrative of potential applications and is not derived from published research.)

| Application Area | Potential Use of this compound | Analytical Technique |

| Polymer Synthesis | Precursor for deuterated polymethyl methacrylate (d-PMMA) | Not Applicable |

| Polymer Physics | As a component in deuterated polymer blends for studying polymer dynamics | Neutron Scattering |

| Polymerization Kinetics | As a deuterated radical initiator to study initiation mechanisms | Electron Spin Resonance (ESR), NMR |

Research in Biological Systems (beyond ADME/Toxicity focus)

In biological research, isotopically labeled compounds are used to trace metabolic pathways, to quantify endogenous molecules, and as internal standards in proteomics and metabolomics. scbt.com Santa Cruz Biotechnology lists this compound as a biochemical for proteomics research, suggesting a potential role as an internal standard in protein quantification studies, possibly after derivatization. scbt.com

However, beyond this general classification, no specific research articles were found that describe the use of this compound in biological systems for applications other than the implied use as an internal standard, which falls under the ADME/Toxicity umbrella. Its potential as a metabolic tracer or as a tool in other areas of biological research has not been reported in the available literature.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Selective Deuteration Strategies

The synthesis of selectively deuterated molecules is crucial for their effective use in mechanistic studies, pharmaceutical development, and materials science. acs.orgnih.gov While methods for producing 2-Cyano-2-propanol-1,1,1,3,3,3-d6 exist, often involving the reaction of deuterated acetone (B3395972) (acetone-d6) with a cyanide source, the broader field of deuteration is continuously evolving to meet the demand for more efficient, scalable, and regioselective processes. quora.com

Key areas of development include:

Hydrogen Isotope Exchange (HIE): Direct C-H activation for hydrogen-deuterium exchange is a highly sought-after strategy as it allows for the late-stage introduction of deuterium (B1214612) into complex molecules. acs.org This approach minimizes synthetic steps, but achieving high regioselectivity remains a significant challenge. acs.org Future work will likely focus on developing catalysts that can target specific C-H bonds with greater precision.

Catalytic Deuteration: Recent advancements have seen the emergence of nanostructured iron catalysts that permit the selective deuteration of various aromatic and heterocyclic compounds using inexpensive D₂O. nih.gov Such methodologies, proven to be reliable and scalable, could be adapted for the efficient synthesis of deuterated precursors like acetone-d6 (B32918). nih.gov

Photochemical Methods: The use of light to promote deuteration is a growing field, offering mild reaction conditions and the potential for novel selectivities. rsc.org Visible-light-induced deuteration has been successfully applied to complex structures, and further exploration of photochemical pathways could yield more sustainable and efficient methods for creating deuterated building blocks. rsc.org

Biocatalytic Approaches: The use of enzymes for deuteration offers unparalleled stereoselectivity. researchgate.net While often limited by substrate scope, research into enzyme engineering and the discovery of new biocatalysts could provide highly efficient routes to chiral deuterated compounds. Strategies using enzymes like lactate (B86563) dehydrogenases with in situ cofactor regeneration represent a promising frontier. researchgate.net

A summary of emerging deuteration strategies is presented in the table below.

Table 1: Comparison of Modern Deuteration Strategies| Strategy | Deuterium Source | Key Advantages | Current Challenges |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Late-stage functionalization, atom economy. acs.org | Poor regioselectivity, harsh conditions may be required. acs.org |

| Transition Metal Catalysis | D₂O, D₂ gas | High efficiency, scalability, good selectivity for certain substrates. nih.gov | Catalyst cost and sensitivity, limited substrate scope for some catalysts. aip.org |

| Photochemical Deuteration | Deuterated solvents | Mild reaction conditions, unique selectivity patterns. rsc.org | Field is still in its infancy, quantum yields can be low. rsc.org |

| Biocatalysis | D₂O | Excellent stereoselectivity, environmentally benign conditions. researchgate.net | Limited substrate scope, enzyme stability and cost. researchgate.net |

Integration of this compound in Multidisciplinary Research Platforms

The utility of this compound extends beyond its identity as a single molecule; its value is amplified when integrated into broader research platforms. As a deuterated analogue, it is an important organic synthesis intermediate for producing other labeled compounds, such as methyl methacrylate-d6 and azobisisobutyronitrile-d12.

Metabolic Studies: Deuterated compounds are instrumental in elucidating metabolic pathways of drugs and other xenobiotics. acs.org The kinetic isotope effect (KIE), where C-D bonds are broken more slowly than C-H bonds, can alter the metabolic profile of a drug, potentially improving its pharmacokinetic properties. acs.orgnih.gov While 2-Cyano-2-propanol itself is highly toxic, its deuterated form can be used to synthesize labeled versions of drug candidates or their metabolites for analytical studies.

Internal Standards for Mass Spectrometry: The most widespread use of compounds like this compound is as internal standards for quantitative mass spectrometry. acs.orgnih.gov Because its chemical behavior is nearly identical to the non-deuterated version, but it has a distinct mass, it can be added to a complex sample to accurately quantify the amount of the unlabeled analyte present. nih.gov

Materials Science: The incorporation of deuterium can enhance the performance of organic materials, such as organic light-emitting diodes (OLEDs). acs.org The stronger C-D bond can increase the stability and lifetime of the material. Deuterated building blocks are essential for synthesizing these advanced materials.

Advanced Spectroscopic and Computational Techniques for Deuterated Systems

The analysis of deuterated compounds relies on a suite of sophisticated spectroscopic and computational methods. These techniques are critical for confirming the site and extent of deuterium incorporation and for studying the structural and dynamic effects of isotopic substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR (¹H, ¹³C, and ²H) is the primary tool for characterizing deuterated molecules. nih.gov The absence of signals in the ¹H NMR spectrum and the appearance of corresponding signals in the ²H NMR spectrum confirm deuteration. Advanced techniques like COSY, HSQC, and HMBC are used to elucidate the complete structure of complex labeled molecules. acs.org

Mass Spectrometry (MS): MS is fundamental for determining the degree of deuterium incorporation by analyzing the mass-to-charge ratio of the molecule. nih.gov Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein structure and dynamics, where the rate of H/D exchange provides information on solvent accessibility and protein conformation. researchgate.netacs.org

Infrared (IR) Spectroscopy: IR spectroscopy can detect the C-D bond, which has a characteristic stretching frequency at a lower wavenumber (around 2100-2250 cm⁻¹) compared to the C-H bond (around 2850-3000 cm⁻¹). mdpi.commdpi.com This provides a straightforward method for confirming the presence of deuterium.

Computational Chemistry: Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict the properties and reactivity of deuterated compounds. aip.org These tools can help in understanding the kinetic isotope effect, predicting spectroscopic signatures, and designing more selective deuteration reactions. aip.orgresearchgate.net The development of combined approaches, such as the combined plane wave and localized basis set (CPLB) method, allows for accurate energy calculations to analyze the H/D isotope effect on surfaces, which is crucial for understanding heterogeneous catalysis. aip.org

Table 2: Analytical Techniques for Deuterated Systems

| Technique | Information Provided | Application Example |

|---|---|---|

| NMR Spectroscopy (¹H, ²H, ¹³C) | Site and extent of deuteration, molecular structure. nih.gov | Confirming the d6-labeling in this compound. |

| Mass Spectrometry (MS) | Degree of deuterium incorporation, molecular weight confirmation. nih.govnih.gov | Quantifying the percentage of d6 vs d5, d4, etc., in a sample. |

| Hydrogen-Deuterium Exchange MS (HDX-MS) | Protein conformation, dynamics, and interactions. acs.org | Mapping protein-ligand binding sites. |

| Infrared (IR) Spectroscopy | Presence of C-D bonds (vibrational frequencies). mdpi.com | Verifying successful deuteration by observing the C-D stretch. |

| Computational Modeling (e.g., DFT) | Geometrical structures, reaction energetics, predicted spectra. aip.org | Rationalizing regioselectivity in a deuteration reaction. |

Exploration of Novel Catalytic Systems for Reactions Involving Deuterated Analogues

The development of novel catalysts is paramount for expanding the synthetic utility of deuterated building blocks like this compound. Research in this area focuses on creating systems that are not only efficient but also highly selective and tolerant of various functional groups.

Homogeneous Catalysis: Transition metal complexes, particularly those of iridium, rhodium, and palladium, are widely used for hydrogen isotope exchange reactions. acs.org An efficient deuteration of β-amino C-H bonds in N-alkylamine-based pharmaceuticals has been achieved using a Lewis acidic B(C₆F₅)₃ and Brønsted basic N-alkylamine catalytic system with acetone-d6 as the deuterium source. acs.org This demonstrates the potential for developing catalytic systems that utilize simple deuterated reagents.

Heterogeneous Catalysis: Solid-supported catalysts offer advantages in terms of separation and reusability. Carbon catalysts loaded with platinum group metals have been developed for direct and selective deuteration reactions using D₂O, demonstrating high yields and scalability. nih.govaip.org Such systems could be instrumental in the large-scale production of deuterated starting materials.

Organocatalysis: Metal-free catalytic systems are an attractive alternative, avoiding potential metal contamination in the final products. While still a developing area for deuteration, organocatalysts have shown promise in various asymmetric transformations and could be adapted for selective deuterium incorporation.

Tandem Catalysis: The development of catalytic systems that can perform multiple transformations in a single pot is a major goal in synthetic chemistry. A Cu(I)/ortho-phenylenediamine catalytic system has been developed for the intramolecular tetradehydro-Diels–Alder (TDDA) reaction of enediynols, a process where deuteration experiments are often used to probe the reaction mechanism. acs.org Future research will focus on integrating deuteration steps into such tandem catalytic cycles.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Cyano-2-propanol-1,1,1,3,3,3-d6 with high isotopic purity?

Deuterated compounds like 2-Cyano-2-propanol-d6 are typically synthesized via isotopic exchange reactions using deuterated reagents (e.g., D2O or deuterated acids/bases). For example, catalytic deuteration of precursor alcohols or ketones under controlled conditions can achieve >99 atom% D . Key steps include:

- Deuteration of hydroxyl groups : Use of deuterated solvents (e.g., D2O) in acidic/basic conditions to replace exchangeable protons.

- Cyanide introduction : Reaction of deuterated intermediates with cyanating agents (e.g., KCN or NaCN) under inert atmospheres to avoid proton contamination.

- Purification : Distillation or chromatography to isolate the deuterated product, verified via mass spectrometry (MS) or NMR .

Q. How is the isotopic purity of 2-Cyano-2-propanol-d6 validated in laboratory settings?

Isotopic purity is confirmed using:

- Nuclear Magnetic Resonance (NMR) : Deuterium NMR (²H NMR) identifies non-deuterated protons and quantifies isotopic distribution. For example, absence of residual proton signals at δ 1.2–1.5 ppm (CH3 groups) confirms deuteration at 1,1,1,3,3,3 positions .

- Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks (e.g., m/z 66.13 for (CD3)2CHOH) and distinguishes isotopic clusters to assess purity .

- Isotopic Ratio Analysis : Combustion followed by isotope-ratio mass spectrometry (IRMS) measures D/H ratios .

Q. What safety protocols are critical when handling deuterated alcohols like 2-Cyano-2-propanol-d6?

- Flammability : Classified as a Category 2 flammable liquid (flash point <23°C). Use explosion-proof equipment and avoid open flames .

- Skin/eye protection : Wear nitrile gloves and goggles due to corrosive risks (Category 1A skin corrosion) .

- Ventilation : Handle in fume hoods to prevent inhalation of vapors (H332 hazard) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does deuteration at the 1,1,1,3,3,3 positions influence the kinetic isotope effect (KIE) in reactions involving 2-Cyano-2-propanol-d6?

Deuteration alters reaction kinetics due to reduced zero-point energy in C-D bonds versus C-H bonds. For example:

- SN2 reactions : KIE values (kH/kD) >1 indicate slower reaction rates for deuterated substrates.

- Acid-catalyzed dehydration : Deuteration at hydroxyl-bearing carbons (e.g., C1) may increase activation energy, delaying elimination pathways .

Methodological note : Compare rate constants (k) of deuterated vs. non-deuterated analogs using stopped-flow spectroscopy or GC-MS monitoring .

Q. What analytical challenges arise in distinguishing positional deuterium isomers in this compound?

- NMR limitations : Overlapping signals in ¹H/¹³C NMR due to similar chemical shifts for CD3 and CH3 groups. Solution: Use ²H NMR or 2D heteronuclear correlation (HSQC) for site-specific assignment .

- Mass spectrometry fragmentation : Isomeric fragments (e.g., CD3 vs. CHD2) may yield identical m/z values. High-resolution MS (HRMS) or tandem MS (MS/MS) with collision-induced dissociation (CID) resolves ambiguities .

Q. How can discrepancies in reported isotopic purity (e.g., 98% vs. 99% D) be reconciled in collaborative studies?

- Standardized calibration : Use certified reference materials (CRMs) for MS and NMR instruments .

- Inter-laboratory validation : Cross-check results via round-robin testing with shared batches.

- Synthetic route audit : Trace proton contamination sources (e.g., incomplete deuteration steps or solvent impurities) using control experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.